![molecular formula C20H20N2O2S B5964288 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B5964288.png)
2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a phenyl group, a dimethylphenoxy group, and a sulfanyl group attached to a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2,5-dimethylphenoxyethyl bromide: This intermediate is synthesized by reacting 2,5-dimethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl} intermediate: The bromide intermediate is then reacted with thiourea to form the corresponding sulfanyl compound.
Cyclization to form the pyrimidinone core: The sulfanyl intermediate is then reacted with benzaldehyde and urea under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and dimethylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated derivatives, substituted phenyl or dimethylphenoxy groups
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies showing promising results in inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit key pathways in bacterial cell division, leading to antimicrobial effects, or interfere with signaling pathways in cancer cells, resulting in apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
- 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
- 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-8-9-15(2)18(12-14)24-10-11-25-20-21-17(13-19(23)22-20)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRBRIXVDDDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)
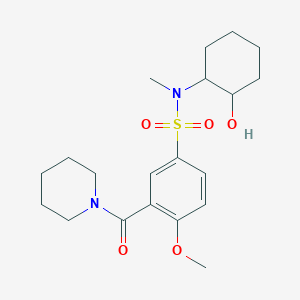
![3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B5964234.png)
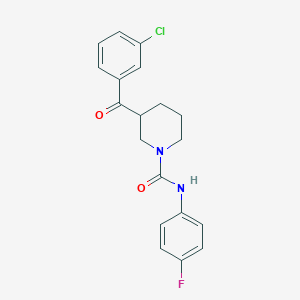
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![2-[({2-[4-(CYCLOPENTYLCARBONYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5964251.png)
![N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B5964265.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)
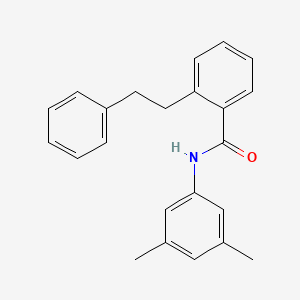
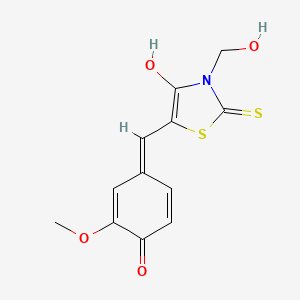

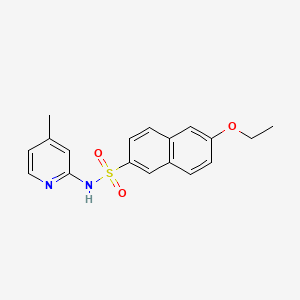
![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)
